molecular formula C17H16N2O7 B554276 (S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate CAS No. 40291-26-7

(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B554276
CAS No.: 40291-26-7
M. Wt: 360.3 g/mol
InChI Key: LZNYDJDSWANAND-LBPRGKRZSA-N
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Description

(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate (CAS: 40291-26-7) is a chiral pyrrolidine derivative with a molecular formula of C₁₇H₁₆N₂O₇ and a molecular weight of 360.32 g/mol . Its IUPAC name reflects its structural features: a benzyl ester at position 1, a 2,5-dioxopyrrolidin-1-yl group at position 2, and a 5-oxopyrrolidine backbone . Key properties include:

  • Purity: ≥95% (research grade, non-therapeutic) .
  • Storage: Requires inert atmosphere and refrigeration (2–8°C) .
  • Applications: Used as an intermediate in peptide synthesis and as an activating agent due to its reactive ester groups .

Properties

IUPAC Name

1-O-benzyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O7/c20-13-7-6-12(16(23)26-19-14(21)8-9-15(19)22)18(13)17(24)25-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNYDJDSWANAND-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)ON2C(=O)CCC2=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)ON2C(=O)CCC2=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365598
Record name 2,5-Dioxopyrrolidin-1-yl 1-[(benzyloxy)carbonyl]-5-oxo-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40291-26-7
Record name 2,5-Dioxopyrrolidin-1-yl 1-[(benzyloxy)carbonyl]-5-oxo-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate (CAS No. 3397-33-9) is a compound of significant interest due to its potential biological activities, particularly in the field of anticonvulsant research. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H18N2O6 and a molecular weight of 346.33 g/mol. It features a pyrrolidine ring which is crucial for its biological activity. The structure can be represented as follows:

 S 1 Benzyl 2 2 5 dioxopyrrolidin 1 yl 5 oxopyrrolidine 1 2 dicarboxylate\text{ S 1 Benzyl 2 2 5 dioxopyrrolidin 1 yl 5 oxopyrrolidine 1 2 dicarboxylate}

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of related compounds such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), which shares structural similarities with this compound. AS-1 demonstrated broad-spectrum anticonvulsant activity in various animal models:

  • Maximal Electroshock (MES) Test
  • Subcutaneous Pentylenetetrazole (s.c. PTZ) Test
  • 6-Hz (32 mA) Test

In these models, AS-1 exhibited significant protection against seizures at doses ranging from 15 mg/kg to 60 mg/kg, indicating a promising safety margin and efficacy against different seizure types, including drug-resistant epilepsy .

The mechanism through which this compound exerts its effects may involve modulation of neurotransmitter systems and ion channels. The compound’s structural features suggest that it could influence GABAergic and glutamatergic pathways, which are critical in seizure activity regulation .

Pharmacokinetics and Toxicology

ADME-Tox Profile:
The pharmacokinetic properties of AS-1 reveal excellent permeability in parallel artificial membrane permeability assays and favorable metabolic stability in human liver microsomes. Importantly, it showed no significant inhibition of CYP3A4/CYP2D6 activities and moderate inhibition of CYP2C9 at concentrations relevant for therapeutic use .

Safety Assessment:
In toxicological evaluations using the rotarod test in mice, AS-1 displayed a high therapeutic index with minimal adverse effects at effective doses . This profile suggests that this compound may be a viable candidate for further development as an anticonvulsant agent.

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to established anticonvulsants:

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
AS-115.6 (6 Hz)>500>32
VPA125<500<4
LEVVariesVariesVaries

Case Studies

In preclinical studies involving zebrafish larvae and mouse models of epilepsy, AS-1 significantly reduced the frequency of epileptiform-like events and prolonged latency to seizure onset in PTZ-induced models. These findings suggest that compounds like this compound could be developed into effective therapies for various forms of epilepsy .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the potential of (S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate and its derivatives as anticonvulsant agents. For instance:

  • Case Study : A derivative of this compound was evaluated for its efficacy in various seizure models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (PTZ) test. The studies indicated that the compound exhibited significant protective effects against seizures, suggesting its potential as a treatment for epilepsy .

Structure Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of compounds related to this compound. Key findings include:

CompoundED50 (mg/kg)Test Type
Compound I32.08MES
Compound II40.34scPTZ

These compounds demonstrated favorable potency and safety profiles in preclinical models, indicating their potential for further development as therapeutic agents .

Synthesis of Bioactive Compounds

The synthesis of this compound has been explored as a method to create bioactive compounds with diverse pharmacological profiles. This compound serves as an intermediate in the synthesis of other biologically active molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property Target Compound (CAS 40291-26-7) 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-pyrrolidine-2,5-dicarboxylate 1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) (S)-pyrrolidine-1,2-dicarboxylate (CAS 3397-33-9)
Molecular Formula C₁₇H₁₆N₂O₇ C₂₃H₂₅N₃O₆ (inferred) C₁₇H₁₈N₂O₆
Molecular Weight 360.32 g/mol ~451.47 g/mol (calculated) 346.33 g/mol
Key Substituents Benzyl, 2,5-dioxopyrrolidinyl, 5-oxo groups tert-butylphenyl, dicyano, methoxyethyl Benzyl, 2,5-dioxopyrrolidinyl (no 5-oxo group)
Purity ≥95% Not specified Not specified
Storage Conditions 2–8°C, inert atmosphere Not specified 2–8°C, inert atmosphere
Reactivity/Applications Peptide coupling, activating agent Precursor for tetrahydroimidazo[1,2-a]pyridine derivatives Likely similar to target compound but with reduced oxidation state
Hazard Profile Xi (irritant) Not specified Not specified

Structural Differences and Implications

Functional Groups: The target compound contains a 5-oxo group on the pyrrolidine ring, enhancing its electrophilicity and reactivity in nucleophilic acyl substitution reactions compared to CAS 3397-33-9, which lacks this group . The compound from features bulky tert-butylphenyl and dicyano groups, which may hinder solubility in polar solvents but improve stability in hydrophobic environments .

Molecular Weight and Solubility: The higher molecular weight of the compound (~451.47 g/mol) suggests lower solubility in aqueous media compared to the target compound (360.32 g/mol) .

Synthetic Utility: The target compound’s 2,5-dioxopyrrolidin-1-yl group is a well-known activating moiety for carboxylates, making it superior in peptide bond formation compared to the compound, which is tailored for cyclization reactions . CAS 3397-33-9 may serve as a reduced analog of the target compound, useful in reactions sensitive to oxidation .

Research and Data Gaps

  • Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME) are available for any of the compounds .
  • Thermal Stability : Boiling points and decomposition temperatures are unreported, limiting comparisons of handling requirements .

Q & A

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Full-body chemical-resistant suits, P95 respirators (for minor exposure), and OV/AG/P99 filters (for higher exposure) are mandated. Gloves must be inspected pre-use and removed using contamination-avoidant techniques. Ensure proper ventilation and avoid drainage system contamination .

Basic: How can researchers confirm the structural identity of this compound?

Answer:
Use a combination of:

  • NMR spectroscopy to verify stereochemistry and functional groups (e.g., benzyl, dioxopyrrolidinyl).
  • High-resolution mass spectrometry (HRMS) to validate the molecular formula (C₁₇H₁₆N₂O₇, MW 360.318 g/mol) .
  • X-ray crystallography to resolve ambiguous stereochemical configurations, especially for chiral centers .

Basic: What synthetic routes are documented for introducing the dioxopyrrolidinyl moiety?

Answer:
The dioxopyrrolidinyl group is typically introduced via active ester coupling using reagents like NHS (N-hydroxysuccinimide). For example:

Activate the carboxylate precursor with NHS/DCC.

React with a pyrrolidine derivative under anhydrous conditions.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can discrepancies in reported physicochemical properties (e.g., solubility, stability) be resolved?

Answer:

  • Solubility: Perform phase-solubility studies in solvents (DMSO, THF, water) using HPLC-UV quantification.
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify decomposition products .
  • Melting point: Use differential scanning calorimetry (DSC) with a controlled heating rate (e.g., 10°C/min) .

Advanced: What strategies mitigate racemization during synthetic steps involving the pyrrolidine ring?

Answer:

  • Use low-temperature conditions (−20°C) during nucleophilic substitutions.
  • Employ chiral auxiliaries (e.g., tert-butyl carbamate) to stabilize the stereocenter .
  • Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .

Basic: How should researchers address the lack of ecotoxicological data for this compound?

Answer:

  • Perform acute toxicity assays using Daphnia magna (OECD 202) or algal growth inhibition tests (OECD 201).
  • Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity endpoints .

Advanced: What analytical methods detect trace impurities from incomplete coupling reactions?

Answer:

  • LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in water) to identify unreacted NHS esters or byproducts.
  • ¹³C NMR to detect residual coupling agents (e.g., DCC) at 160–180 ppm .

Basic: What storage conditions preserve the compound’s stability?

Answer:
Store in airtight containers under argon atmosphere at −20°C. Avoid moisture and light exposure, as the dioxopyrrolidinyl group is sensitive to hydrolysis .

Advanced: How does the benzyl group influence reactivity in downstream applications (e.g., peptide synthesis)?

Answer:
The benzyl group acts as a protecting group for carboxylates, enabling selective deprotection (e.g., via hydrogenolysis with Pd/C). Its electron-withdrawing nature enhances electrophilicity at the ester carbonyl, facilitating nucleophilic acyl substitutions .

Advanced: What computational methods predict the compound’s behavior in biological systems?

Answer:

  • Molecular docking (AutoDock Vina) to assess binding affinity with target enzymes.
  • MD simulations (GROMACS) to evaluate membrane permeability and metabolic stability .

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